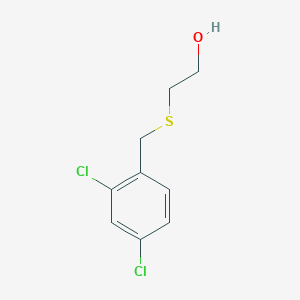

2-(2,4-Dichloro-benzylsulfanyl)-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2OS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDJHOBYQAUUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603565 | |

| Record name | 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89040-06-2 | |

| Record name | 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dichloro Benzylsulfanyl Ethanol and Its Analogs

Strategies for the Chemical Synthesis of the 2-(2,4-Dichloro-benzylsulfanyl)-ethanol Framework

The primary synthetic strategy for creating the 2-(2,4-dichloro-benzylsulfanyl)-ethanol framework is analogous to the Williamson ether synthesis, adapted for the formation of a carbon-sulfur bond. masterorganicchemistry.comacsgcipr.org This approach involves the reaction of a sulfur-based nucleophile with an appropriate electrophilic dichlorobenzyl derivative.

The successful synthesis of the target molecule relies on the preparation of key precursors that provide the dichlorobenzyl and the sulfanylethanol components.

The key electrophilic precursor is typically a 2,4-dichlorobenzyl halide. A common method for its synthesis is the free-radical halogenation of 2,4-dichlorotoluene (B165549). For instance, 2,4-dichlorobenzyl chloride can be produced by reacting 2,4-dichlorotoluene with chlorine gas under illumination and elevated temperatures, often in the presence of a radical initiator like azobisisobutyronitrile. patsnap.com

An alternative route involves the reduction of 2,4-dichlorobenzoyl chloride or related carboxylic acid derivatives to form 2,4-dichlorobenzyl alcohol. google.com This alcohol can then be converted to the corresponding halide (e.g., 2,4-dichlorobenzyl chloride) using standard halogenating agents. Another patented process describes the preparation of 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride through a two-stage process involving reaction with a salt of an organic acid followed by hydrolysis. google.comgoogle.com This method can produce the alcohol in high purity and yield.

While direct synthesis from halogenated benzaldehydes is less common for this specific framework, such aldehydes are versatile starting materials in organic synthesis and can be converted to the necessary benzyl (B1604629) derivatives through reduction and subsequent halogenation. youtube.com

The introduction of the sulfanyl (B85325) group to form the thioether linkage is a critical step. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction. acsgcipr.org The most direct approach involves using 2-mercaptoethanol (B42355) as the sulfur nucleophile.

The thiol group (-SH) of 2-mercaptoethanol is first deprotonated by a suitable base to form the more nucleophilic thiolate anion (RS⁻). masterorganicchemistry.com This thiolate then attacks the electrophilic benzylic carbon of the 2,4-dichlorobenzyl halide, displacing the halide leaving group and forming the desired C-S bond of the thioether. masterorganicchemistry.comacsgcipr.org Thiolates are excellent nucleophiles for SN2 reactions, and their lower basicity compared to alkoxides minimizes competing elimination reactions. masterorganicchemistry.com

Alternative, though more complex, strategies could involve reacting the 2,4-dichlorobenzyl halide with a simpler sulfur nucleophile, followed by a reaction to build the ethanol (B145695) side chain, for example, by reacting the resulting thiol with ethylene (B1197577) oxide. However, the use of 2-mercaptoethanol is generally preferred for its directness and efficiency.

The formation of the 2-(2,4-dichloro-benzylsulfanyl)-ethanol framework proceeds via a well-established SN2 mechanism. wikipedia.org The key steps are:

Deprotonation: A base removes the acidic proton from the thiol group of 2-mercaptoethanol, generating a potent thiolate nucleophile.

Nucleophilic Attack: The thiolate anion performs a backside attack on the benzylic carbon of the 2,4-dichlorobenzyl halide. This concerted step involves the simultaneous formation of the C-S bond and cleavage of the C-X (where X is a halogen) bond. wikipedia.org

To maximize the yield and efficiency of the synthesis, several reaction parameters must be optimized. The principles are largely derived from studies on the Williamson ether synthesis and its thioether counterpart. numberanalytics.comnumberanalytics.com

Key Optimization Parameters:

Base: Strong bases are effective for deprotonating the thiol, but overly strong bases can promote side reactions. Common choices include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). numberanalytics.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred because they solvate the cation of the base while leaving the thiolate nucleophile relatively free and highly reactive. numberanalytics.comnumberanalytics.com

Temperature: Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to decomposition or unwanted side reactions. The optimal temperature is determined empirically to balance reaction speed and product purity.

Catalyst: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) iodide, can significantly improve process efficiency, especially in reactions involving a solid or aqueous base and an organic solvent. acsgcipr.orggoogle.com The PTC facilitates the transfer of the thiolate anion from the aqueous or solid phase into the organic phase where the electrophile resides.

The following table summarizes the influence of various parameters on the synthesis.

| Parameter | Effect on Reaction | Common Choices/Conditions | Rationale |

|---|---|---|---|

| Solvent | Significantly affects nucleophile reactivity and reaction rate. | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion but not the nucleophile. numberanalytics.com |

| Base | Generates the active thiolate nucleophile from the thiol precursor. | NaOH, K₂CO₃, NaH | The base must be strong enough to deprotonate the thiol (pKa ~9.5) efficiently. masterorganicchemistry.comnumberanalytics.com |

| Temperature | Controls the rate of reaction. | Room Temperature to 100 °C | Higher temperatures increase the rate but may also increase side reactions. numberanalytics.com |

| Leaving Group | Influences the rate of the SN2 reaction. | I > Br > Cl | Better leaving groups (weaker bases) accelerate the nucleophilic substitution. |

| Catalyst | Improves reaction efficiency in heterogeneous systems. | Tetrabutylammonium salts | Phase-transfer catalysts shuttle the nucleophile into the organic phase. acsgcipr.org |

Compound Index

Precursor Synthesis and Derivatization Approaches

Functionalization and Derivatization of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol Derivatives

The modification of 2-(2,4-dichloro-benzylsulfanyl)-ethanol derivatives is a key area of research aimed at tailoring their molecular properties. This involves strategic chemical alterations to the core structure, leading to the generation of a library of analogs with potentially enhanced or modified characteristics.

Design and Synthesis of Structural Analogs for Property Modulation

For instance, the synthesis of a series of chiral benzylthio alcohols derived from amino acids has been reported. This approach introduces chirality and additional functional groups, which can significantly impact the molecule's interactions with biological systems or its performance in material science applications. The general synthetic strategy often involves the reaction of a chiral mercapto alcohol with a substituted benzyl halide.

In a similar vein, the development of benzothiazole-phenyl analogs as multi-target ligands highlights a common strategy in medicinal chemistry where structural modifications are made to optimize biological activity. Although not directly involving 2-(2,4-dichloro-benzylsulfanyl)-ethanol, these studies provide a framework for how modifications to the aromatic rings, such as the introduction of trifluoromethyl groups, can be explored to modulate properties. nih.gov

The following table outlines representative examples of structural modifications that can be applied to the 2-(2,4-dichloro-benzylsulfanyl)-ethanol scaffold to modulate its properties.

| Modification Site | Example of Modification | Potential Impact on Properties |

| Dichlorophenyl Ring | Alteration of halogen substitution pattern (e.g., 3,4-dichloro) | Modification of electronic properties and steric hindrance |

| Dichlorophenyl Ring | Introduction of other substituents (e.g., methyl, methoxy) | Influence on lipophilicity and metabolic stability |

| Benzyl Methylene (B1212753) Bridge | Introduction of alkyl substituents | Alteration of conformational flexibility |

| Thioether Linkage | Oxidation to sulfoxide or sulfone | Increased polarity and hydrogen bonding capability |

| Ethanol Moiety | Esterification or etherification of the hydroxyl group | Modulation of solubility and pro-drug potential |

| Ethanol Moiety | Replacement with other functional groups (e.g., amine, amide) | Introduction of new chemical reactivity and interaction sites |

Investigations into Regioselectivity and Stereoselectivity in Chemical Transformations

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules to ensure the desired isomer is obtained. In the context of 2-(2,4-dichloro-benzylsulfanyl)-ethanol and its derivatives, these principles govern the outcome of various chemical transformations.

Regioselectivity:

Regioselective reactions are crucial when a molecule possesses multiple reactive sites that are chemically similar but not identical. For example, transition-metal-catalyzed C-H functionalization of thioethers has emerged as a powerful tool for derivatization. Studies have shown that the thioether group can act as a directing group, guiding the functionalization to a specific position on the aromatic ring. For instance, a ruthenium-catalyzed, thioether-directed regioselective C-H hydroarylation of alkynes with benzylthioethers has been developed, yielding alkenylated benzylthioethers. nih.gov This type of regiocontrol allows for the precise installation of new functional groups, expanding the diversity of accessible analogs.

Another example can be seen in the thiourea-mediated regioselective synthesis of thioethers, which provides a method for controlling the formation of symmetrical and unsymmetrical products. researchgate.net Such methodologies could be adapted to control the addition of different substituents to derivatives of 2-(2,4-dichloro-benzylsulfanyl)-ethanol.

Stereoselectivity:

Stereoselectivity is critical when creating chiral molecules, which can exhibit different properties depending on the spatial arrangement of their atoms. The synthesis of chiral benzylthio alcohols from amino acids is an example of a stereospecific synthesis, where the chirality of the starting material dictates the chirality of the product. researchgate.net

Furthermore, stereoselective synthesis of substituted tetrahydrofurans has been achieved through a formal [3+2]-cycloaddition involving the reaction of α-silyloxy aldehydes and styrenes. nih.gov While not directly on the target compound, this demonstrates a strategy that could potentially be applied to derivatives of 2-(2,4-dichloro-benzylsulfanyl)-ethanol to create complex cyclic structures with defined stereochemistry. The development of stereoselective one-pot procedures for synthesizing anti-configured thiochromans also highlights the advancements in controlling stereochemical outcomes in related sulfur-containing heterocyclic systems. researchgate.net

The following table summarizes key findings from studies on regioselectivity and stereoselectivity relevant to the transformation of thioether-containing compounds.

| Reaction Type | Key Finding | Relevance to 2-(2,4-Dichloro-benzylsulfanyl)-ethanol Derivatives |

| Ru-catalyzed C-H Hydroarylation | Thioether group directs regioselective functionalization of the benzyl ring. nih.gov | Enables precise modification of the dichlorophenyl moiety. |

| Thiourea-mediated Thioether Synthesis | Reaction conditions control the formation of symmetrical vs. unsymmetrical thioethers. researchgate.net | Allows for the synthesis of derivatives with different substituents on either side of the sulfur atom. |

| Synthesis from Chiral Precursors | Use of chiral amino acids leads to the formation of enantiomerically pure benzylthio alcohols. researchgate.net | Provides a route to optically active analogs for stereospecific applications. |

| [3+2]-Cycloaddition | Lewis acid-mediated reaction affords stereoselective formation of substituted tetrahydrofurans. nih.gov | Potential for creating complex, stereochemically defined cyclic derivatives. |

| One-pot Thiochroman Synthesis | Catalytic amounts of acid promote highly stereoselective formation of anti-configured products. researchgate.net | Offers a pathway to synthesize specific diastereomers of fused heterocyclic analogs. |

Theoretical and Computational Chemistry Investigations of 2 2,4 Dichloro Benzylsulfanyl Ethanol

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation approximately for a given molecular system, providing detailed insights into its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most fundamental and widely used methods in computational chemistry. researchgate.net DFT methods calculate the electronic energy of a molecule based on its electron density, offering a good balance between accuracy and computational cost. nih.govnih.gov The B3LYP functional is a common hybrid functional used in DFT calculations. epstem.net The HF method, an ab initio approach, approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate description compared to more advanced methods that account for electron correlation. researchgate.net Both approaches are employed to investigate various molecular properties.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. semanticscholar.org This process systematically alters the bond lengths, bond angles, and dihedral angles to locate the minimum on the potential energy surface. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. nih.gov For a flexible molecule like 2-(2,4-Dichloro-benzylsulfanyl)-ethanol, conformational analysis is crucial to identify different low-energy conformers and determine the global minimum structure.

Table 1: Hypothetical Optimized Geometry Parameters for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol (Illustrative) No specific experimental or calculated data for the geometry of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol was found in the searched literature. The following table is for illustrative purposes to show what such data would entail.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (DFT/B3LYP) | Value (HF) |

|---|---|---|---|---|---|

| Bond Length | C1 | C2 | - | e.g., 1.39 Å | e.g., 1.38 Å |

| Bond Angle | C1 | C2 | C3 | e.g., 120.0° | e.g., 120.1° |

| Dihedral Angle | C1 | C2 | S | e.g., 180.0° | e.g., 179.5° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. epstem.nettheaic.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific absorption bands to molecular motions. theaic.org

Table 2: Hypothetical Calculated Vibrational Frequencies for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol (Illustrative) Specific calculated vibrational frequencies for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol are not available in the cited sources. This table illustrates the typical output of such a calculation.

| Mode | Frequency (cm⁻¹) (DFT/B3LYP) | Assignment |

|---|---|---|

| ν1 | e.g., 3500 | O-H stretch |

| ν2 | e.g., 3050 | Aromatic C-H stretch |

| ν3 | e.g., 2950 | Aliphatic C-H stretch |

| ν4 | e.g., 1600 | C=C ring stretch |

| ν5 | e.g., 750 | C-Cl stretch |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. slideshare.netlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.netpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating electronic transitions and charge transfer within the molecule. nih.govresearchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol (Illustrative) Calculated HOMO-LUMO energy values for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol were not found in the literature. This table serves as an example of the data generated.

| Parameter | Energy (eV) (DFT/B3LYP) |

|---|---|

| HOMO | e.g., -6.5 |

| LUMO | e.g., -1.2 |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 |

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom, although it is known to be basis-set dependent. semanticscholar.orguni-muenchen.de These charges help identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net

Table 4: Hypothetical Mulliken Atomic Charges for Selected Atoms in 2-(2,4-Dichloro-benzylsulfanyl)-ethanol (Illustrative) Specific Mulliken charge data for this molecule is unavailable in the reviewed literature. The table illustrates the concept.

| Atom | Charge (e) (DFT/B3LYP) |

|---|---|

| O (in OH) | e.g., -0.65 |

| S | e.g., -0.10 |

| Cl (on ring) | e.g., -0.15 |

| H (in OH) | e.g., +0.45 |

Electronegativity (χ): Measures the ability of a molecule to attract electrons. ejosat.com.tr

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. researchgate.netejosat.com.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability and reactivity. A softer molecule is more reactive. nih.gov

These descriptors are calculated using the energies of the frontier orbitals and are crucial for comparing the reactivity of different molecules. researchgate.netejosat.com.tr

Table 5: Hypothetical Global Reactivity Descriptors for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol (Illustrative) Calculated values for these descriptors for the target molecule were not found. This table exemplifies the data.

| Descriptor | Value (eV) (DFT/B3LYP) |

|---|---|

| Electronegativity (χ) | e.g., 3.85 |

| Chemical Hardness (η) | e.g., 2.65 |

| Chemical Softness (S) | e.g., 0.38 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules, providing insights into charge distribution, hybridization, and the nature of chemical bonds. q-chem.com It elucidates donor-acceptor interactions, which are crucial for understanding molecular stability and intermolecular forces. q-chem.comresearchgate.net

For molecules structurally related to 2-(2,4-Dichloro-benzylsulfanyl)-ethanol, NBO analysis reveals significant hyperconjugative interactions that contribute to molecular stability. These interactions involve the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). nih.gov For instance, in similar sulfur-containing aromatic compounds, key interactions often involve the delocalization of lone pair (LP) electrons from sulfur and oxygen atoms into antibonding orbitals (σ* or π*) of adjacent bonds.

A detailed NBO analysis on a related benzylsulfanyl derivative, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, provided a molecular picture of its interactions. nih.gov In the case of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol, the primary donor-acceptor interactions would be expected to involve the lone pairs of the sulfur and oxygen atoms. The analysis quantifies the stabilization energy (E(2)) associated with these delocalizations, indicating the strength of the interaction.

Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol This table is illustrative, based on typical findings for structurally similar compounds, as specific NBO analysis data for the title compound is not available in the cited literature.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) S | σ* (C-C) | High | Hyperconjugation |

| LP (1) O | σ* (C-H) | Moderate | Hyperconjugation |

| LP (2) O | σ* (C-S) | Low | Hyperconjugation |

| π (Aromatic Ring) | σ* (C-S) | Moderate | Resonance/Hyperconjugation |

Note: E(2) energy represents the stabilization intensity of the i → j interaction.

This analysis helps in understanding the molecule's electronic landscape, which dictates its reactivity and how it interacts with other molecules, including potential biological targets.

Molecular Dynamics Simulations: Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govuq.edu.au These simulations provide a detailed view of the dynamic behavior and conformational flexibility of a molecule in various environments, such as in aqueous solution. nih.govnih.gov

For 2-(2,4-Dichloro-benzylsulfanyl)-ethanol, MD simulations would allow for the exploration of its conformational landscape. The molecule possesses several rotatable bonds, particularly around the sulfur atom and the ethanol (B145695) group, leading to a variety of possible three-dimensional structures (conformers). Simulations can track the transitions between these conformers, identifying the most stable and frequently occurring shapes.

Key parameters derived from MD simulations include:

Radius of Gyration (Rg): Measures the compactness of the molecule over time. Fluctuations in Rg can indicate conformational changes.

Root Mean Square Deviation (RMSD): Tracks the deviation of the molecule's structure from an initial reference, indicating structural stability.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, which is crucial for understanding solubility and interactions. nih.gov

By simulating the molecule in a solvent like water, one can analyze the hydrogen bonding network between the hydroxyl group of the ethanol moiety and surrounding water molecules. nih.gov The presence of cosolvents can disrupt this structure and influence the molecule's solubility and aggregation behavior. nih.gov Understanding these dynamics is essential for predicting how the molecule will behave in a biological system.

In Silico Screening and Predictive Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-protein interactions. nih.govnih.gov

While specific docking studies for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol are not prominently documented, studies on analogous structures provide insights into potential targets and binding modes. For example, derivatives of 2-(2,4-Dichlorophenoxy)acetic acid have been investigated as inhibitors of the COX-2 enzyme, a key target in inflammation. mdpi.com Similarly, other benzylsulfanyl derivatives have been docked into various protein active sites, revealing that binding is often stabilized by a combination of non-covalent interactions. nih.gov

These interactions typically include:

Hydrogen Bonds: Formed between the hydroxyl group of the ligand and polar residues in the protein active site. nih.gov

Hydrophobic Interactions: Involving the dichlorophenyl ring and nonpolar protein residues.

π-π Stacking: Interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Alkyl-π Interactions: Occurring between the aliphatic parts of the ligand and aromatic residues. nih.gov

The anti-apoptotic Bcl-2 family of proteins, which are key regulators of cell death and are often overexpressed in cancer, represent another potential target class. Small molecules are designed to bind to a hydrophobic groove on these proteins, mimicking the natural binding partners. nih.govbiorxiv.org Given its structural features, 2-(2,4-Dichloro-benzylsulfanyl)-ethanol could potentially interact with such targets.

Table 2: Potential Protein Targets and Key Interacting Residues for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol This table presents hypothetical interactions based on docking studies of structurally related compounds.

| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | 4M11 | -7.0 to -9.0 | Tyr385, Arg120, Ser530 |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | -6.5 to -8.5 | Phe104, Tyr108, Arg107, Val133 |

| Myeloid cell leukemia 1 (Mcl-1) | 2W3L | -6.0 to -8.0 | Val253, Met250, Arg263 |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. sysrevpharm.org These models are used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts in drug discovery. nih.govnih.govnih.gov

A QSAR study on benzylsulfanyl imidazole (B134444) derivatives as inhibitors of cytokine release (TNF-α and IL-1β) demonstrated the utility of this approach. nih.gov The study identified key structural features and physicochemical properties (descriptors) that influence inhibitory activity. nih.gov Important descriptors often include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). researchgate.net

For a series of compounds including 2-(2,4-Dichloro-benzylsulfanyl)-ethanol, a QSAR model could be developed using the following steps:

Data Curation: Assembling a dataset of structurally related compounds with experimentally measured biological activities.

Descriptor Calculation: Computing various molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. sysrevpharm.orgfrontiersin.org

Validation: Rigorously validating the model's predictive power using internal and external test sets.

Investigation of Biological Activities and Mechanistic Insights of 2 2,4 Dichloro Benzylsulfanyl Ethanol Analogs in Vitro and in Silico Studies

Antimicrobial Activity Studies

While 2,4-dichlorobenzyl alcohol is a known mild antiseptic used in throat lozenges to kill bacteria and viruses associated with mouth and throat infections, specific data on the antimicrobial efficacy of 2-(2,4-dichloro-benzylsulfanyl)-ethanol and its analogs is not well-documented in the available literature. wikipedia.org

Antibacterial Efficacy: Exploration of Cellular and Molecular Targets (e.g., DNA Gyrase Inhibition)

Antifungal Efficacy

Information regarding the specific antifungal efficacy of 2-(2,4-dichloro-benzylsulfanyl)-ethanol and its analogs is not detailed in the reviewed literature. General antifungal mechanisms often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular pathways. Without specific studies, any potential antifungal properties of this compound remain speculative.

Antitubercular Efficacy

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel antitubercular agents. While various heterocyclic compounds and derivatives have been investigated for their activity against Mycobacterium tuberculosis, specific data on the antitubercular efficacy of 2-(2,4-dichloro-benzylsulfanyl)-ethanol analogs is not present in the available search results. For instance, studies on 3,5-dinitrobenzylsulfanyl tetrazoles and 2-mercaptobenzothiazole (B37678) derivatives have shown promising antitubercular activity, but these compounds are structurally distinct from the subject of this article. nih.govnih.gov

Antimalarial Activity: Mechanistic Elucidation (e.g., Hemozoin Formation Inhibition)

The detoxification of heme into hemozoin is a critical process for the survival of the malaria parasite Plasmodium falciparum within red blood cells. nih.gov This pathway is a validated target for several antimalarial drugs. nih.govnih.gov These drugs are thought to interfere with the crystallization of heme, leading to the accumulation of the toxic free heme and subsequent parasite death. nih.gov Although this mechanism is well-understood, there is no specific information available in the public domain linking 2-(2,4-dichloro-benzylsulfanyl)-ethanol or its analogs to the inhibition of hemozoin formation or any other antimalarial activity.

Anticancer and Cytotoxic Activities: Investigation of Molecular Mechanisms and Binding Sites (e.g., Kinase Inhibition)

Kinases are a large family of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. As such, they are prominent targets for anticancer drug development. rsc.org While a diverse range of small molecules, including some containing dichlorophenyl moieties, have been investigated as kinase inhibitors, there is a lack of specific data on the anticancer and cytotoxic activities of 2-(2,4-dichloro-benzylsulfanyl)-ethanol analogs and their potential to inhibit kinases.

For example, a study on chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) moiety demonstrated significant cytotoxic activity against various human cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.gov However, these compounds are structurally different from 2-(2,4-dichloro-benzylsulfanyl)-ethanol. Without dedicated studies, the anticancer potential of the specified compound remains undetermined.

Anti-inflammatory Effects: Understanding Enzyme Inhibition Profiles (e.g., Cyclooxygenase-1 and Cyclooxygenase-2 Inhibition)

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov A review of the available literature reveals no studies investigating the inhibitory effects of 2-(2,4-dichloro-benzylsulfanyl)-ethanol or its analogs on either COX-1 or COX-2. Therefore, its potential as an anti-inflammatory agent is currently unknown.

Other Investigated Biological Potentials (e.g., Insulinotropic Activity, Aldose Reductase Inhibition, Immunomodulatory Effects)

No published in vitro or in silico studies were identified that have evaluated the following biological potentials for 2-(2,4-Dichloro-benzylsulfanyl)-ethanol or its analogs:

Insulinotropic Activity: There is no available research to suggest that this compound or its derivatives stimulate insulin (B600854) secretion from pancreatic β-cells.

Aldose Reductase Inhibition: The potential of this compound to inhibit the aldose reductase enzyme, a target in the management of diabetic complications, has not been reported in the scientific literature.

Immunomodulatory Effects: There is a lack of data concerning any potential effects of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol or its analogs on the function of the immune system.

Concluding Perspectives and Future Research Directions

Rational Design of Novel Analogs with Tailored Biological Profiles

The rational design of new chemical entities based on the 2-(2,4-Dichloro-benzylsulfanyl)-ethanol scaffold is a key future direction. This approach relies on understanding the structure-activity relationships (SAR) to modify the molecule for improved efficacy, selectivity, and other pharmacological properties. nih.govmdpi.com By systematically altering specific parts of the molecule, researchers can fine-tune its biological activity.

Key areas for modification include:

The Dichlorophenyl Ring: The position and nature of substituents on the phenyl ring are critical. Structure-activity relationship studies on similar scaffolds have shown that altering halogen positions or replacing them with other electron-withdrawing or electron-donating groups can significantly impact biological activity. nih.govmdpi.com For instance, shifting the chlorine atoms or introducing substituents like trifluoromethyl or methoxy (B1213986) groups could modulate the compound's interaction with biological targets.

The Thioether Linkage: The sulfur atom in the thioether bridge is a crucial linker. Its replacement with an oxygen (ether), sulfoxide (B87167), or sulfone could lead to analogs with different physicochemical properties, such as solubility and metabolic stability, thereby affecting their biological profiles.

The Ethanol (B145695) Moiety: The terminal hydroxyl group of the ethanol side chain offers a prime site for modification. It can be esterified, etherified, or replaced with other functional groups like amines or amides to explore new interactions with target proteins.

Computational methods, such as molecular docking, can be employed to predict how these newly designed analogs will bind to potential biological targets, such as fungal enzymes. researchgate.netnih.gov This in silico approach allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted affinity and most favorable interaction profiles, thereby accelerating the discovery process. mdpi.com

Table 1: Strategies for Rational Analog Design

| Molecular Section | Modification Strategy | Potential Outcome |

|---|---|---|

| Dichlorophenyl Ring | Alter substituent position (e.g., 3,4-dichloro) | Modified binding affinity and selectivity |

| Introduce different substituents (e.g., -CF₃, -OCH₃) | Enhanced potency and altered electronic properties | |

| Thioether Linkage | Bioisosteric replacement (e.g., O, SO, SO₂) | Changes in solubility, stability, and bond angles |

| Ethanol Moiety | Esterification or etherification of the hydroxyl group | Improved membrane permeability |

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol and its future analogs will benefit significantly from advancements in green and sustainable chemistry. Traditional methods for forming the key carbon-sulfur (C-S) bond often rely on harsh reagents and organic solvents. wpmucdn.comnih.govrsc.org Modern synthetic chemistry offers more environmentally benign and efficient alternatives.

Future synthetic strategies will likely focus on:

Catalysis: The use of transition-metal catalysts (e.g., copper, nickel) can facilitate C-S bond formation under milder conditions with greater efficiency. researchgate.net Developing methods that use earth-abundant metals is a key goal for sustainable synthesis.

Green Solvents: Replacing traditional volatile organic compounds with greener solvents like water, ethanol, or cyclopentyl methyl ether (CPME) reduces the environmental impact of the synthesis. researchgate.netrsc.org Solvent-free mechanochemical methods are also an emerging sustainable option. researchgate.net

Atom Economy: Synthetic routes based on C-H bond functionalization are gaining prominence. nih.govresearchgate.net These methods form the desired C-S bond by directly replacing a C-H bond, which avoids the need for pre-functionalized starting materials and improves atom economy by reducing waste.

Photocatalysis: Visible-light-mediated photocatalysis represents a cutting-edge approach for C-S bond formation, often proceeding under very mild conditions with high functional group tolerance. rsc.org

These advanced methodologies not only reduce the environmental footprint but also offer practical advantages such as higher yields, shorter reaction times, and greater substrate scope, which are crucial for the efficient production of a diverse library of analogs. organic-chemistry.org

Table 2: Comparison of Synthetic Methodologies for Thioether Formation

| Method | Traditional Approach (e.g., Sₙ2) | Modern Sustainable Approach |

|---|---|---|

| Catalyst | Often requires strong base, no catalyst | Base-metal or photocatalyst |

| Solvent | Volatile organic solvents (e.g., DMF, THF) | Green solvents (e.g., water, ethanol) or solvent-free |

| Conditions | Often requires elevated temperatures | Mild conditions, often room temperature |

| Atom Economy | Moderate; requires pre-functionalized substrates | High; C-H activation avoids protecting groups and leaving groups |

| Sustainability | Low; generates significant waste | High; minimizes waste and energy consumption acsgcipr.org |

Integration of Omics Technologies and High-Throughput Screening in Drug Discovery Pipelines

To accelerate the discovery of lead compounds and understand their mechanisms of action, the integration of high-throughput screening (HTS) and "omics" technologies is essential. nih.govasm.org These technologies can be applied to libraries of analogs derived from 2-(2,4-Dichloro-benzylsulfanyl)-ethanol to identify promising candidates for further development, particularly in areas like antifungal research.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay. creative-enzymes.comresearchgate.net For antifungal discovery, HTS assays can be designed to measure the inhibition of fungal growth, disruption of the fungal cell wall, or inhibition of a specific, essential fungal enzyme. nih.govmendeley.com This enables the efficient identification of the most potent compounds from a large library of analogs.

Omics Technologies: The "omics" fields—genomics, proteomics, and metabolomics—provide a comprehensive understanding of a compound's effect on a biological system. researchgate.netnih.gov

Chemical Genomics/Proteomics: These approaches can help identify the specific protein target of an active compound. nih.gov By exposing fungal cells to the compound and analyzing changes in the genome or proteome, researchers can pinpoint the pathways being affected. mdpi.com For instance, haploinsufficiency profiling in yeast can identify gene deletions that make the organism hypersensitive to the compound, thus revealing its likely target. asm.org

Metabolomics: This technology analyzes the metabolic profile of cells after treatment with a compound. If a compound inhibits a specific enzyme, metabolomics can detect the accumulation of the substrate of that enzyme, providing strong evidence for its mechanism of action. asm.org

The integration of these powerful technologies creates a robust pipeline for modern drug discovery. mdpi.com An HTS campaign can identify active analogs of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol, and subsequent omics studies can elucidate their mechanism of action and identify their molecular targets, paving the way for rational, target-based optimization. mdpi.comfrontiersin.org

Q & A

Q. Methodological Answer :

Biodegradability : OECD 301F test to measure mineralization over 28 days.

Ecotoxicology :

- Daphnia magna acute toxicity (48h EC₅₀).

- Algal growth inhibition (72h IC₅₀).

Bioaccumulation : Log Kow determination (shake-flask method).

Data Example : A 2024 study reported moderate biodegradability (45% in 28 days) but high algae toxicity (IC₅₀ = 2.1 mg/L) .

Basic: How does solvent choice affect the stability of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol?

Q. Methodological Answer :

Stability Tests :

- Store solutions (1 mM) in DMSO, ethanol, and water at 4°C and 25°C.

- Monitor degradation via HPLC at 0, 7, and 30 days.

Findings :

- DMSO: Stable for 30 days at 4°C (<5% degradation).

- Water: Hydrolyzes rapidly (t₁/₂ = 48h) due to -OH group reactivity .

Advanced: What strategies mitigate by-product formation during synthesis?

Q. Methodological Answer :

By-Product Identification :

- Common by-products include disulfides (from thiol oxidation) and chloroalkanes (from incomplete substitution).

- Characterize via GC-MS or LC-MS .

Mitigation :

- Use excess 2-mercaptoethanol (1.5 eq) to suppress disulfide formation.

- Add radical scavengers (e.g., BHT) during reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.